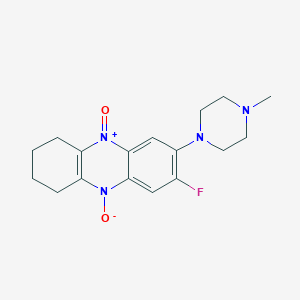
7-Fluoro-8-(4-methylpiperazino)-1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-8-(4-methylpiperazino)-1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorine atom and a piperazine ring, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 7-Fluoro-8-(4-methylpiperazino)-1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate involves multiple steps. One common method includes the reaction of a fluorinated precursor with a piperazine derivative under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may involve heating to facilitate the formation of the desired product . Industrial production methods often scale up this process, utilizing large reactors and optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
7-Fluoro-8-(4-methylpiperazino)-1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-8-(4-methylpiperazino)-1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate involves its interaction with specific molecular targets. It is believed to bind to certain receptors in the brain, modulating neurotransmitter activity. This interaction can influence various signaling pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
- 8-Chloro-7-methoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo[b,f]thiepin
- 8-Chloro-7-trifluoromethyl-10-(4-methylpiperazino)-10,11-dihydrodibenzo[b,f]thiepin
- 7-Fluoro-8-methyl-10-(4-methylpiperazino)-10,11-dihydrodibenzo[b,f]thiepin
These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities. The presence of the fluorine atom in 7-Fluoro-8-(4-methylpiperazino)-1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate makes it unique, potentially offering distinct advantages in terms of stability and reactivity.
Properties
Molecular Formula |
C17H21FN4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
8-fluoro-7-(4-methylpiperazin-1-yl)-10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide |
InChI |
InChI=1S/C17H21FN4O2/c1-19-6-8-20(9-7-19)15-11-17-16(10-12(15)18)21(23)13-4-2-3-5-14(13)22(17)24/h10-11H,2-9H2,1H3 |
InChI Key |
XAHWKZGCQCURCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)[N+](=O)C4=C(N3[O-])CCCC4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


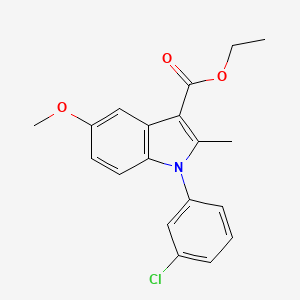
![2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B15003522.png)

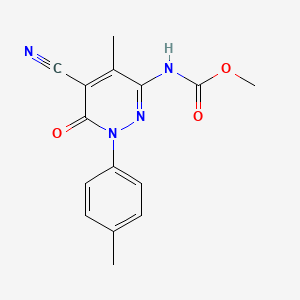
![N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15003542.png)
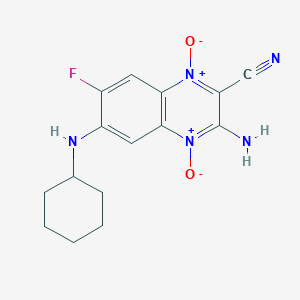
![N-(4-methoxyphenyl)-7-methyl-6-nitrotetrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15003559.png)
![N-[3-(morpholin-4-yl)propyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B15003565.png)
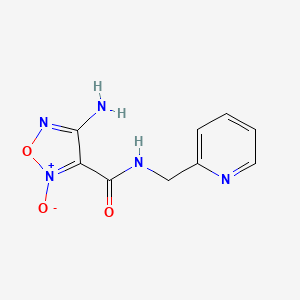
![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 3,4-dimethoxybenzoate](/img/structure/B15003585.png)
![2'-amino-5-fluoro-1'-(2-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15003589.png)
![Ethyl 3-{[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B15003597.png)
![N-(4-methoxybenzyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003616.png)
![2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B15003623.png)
